molecular formula C15H19NO4 B13105899 (S)-1-((Benzyloxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid

(S)-1-((Benzyloxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid

Cat. No.: B13105899
M. Wt: 277.31 g/mol
InChI Key: YFOIUAPZSWHCTI-GFCCVEGCSA-N
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Description

(S)-1-((Benzyloxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a benzyloxy carbonyl (Cbz) protecting group at the 1-position and two methyl substituents at the 3-position of the pyrrolidine ring. The S-configuration at the 2-position ensures stereochemical specificity, making it valuable in asymmetric synthesis, peptide chemistry, and medicinal chemistry.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

(2S)-3,3-dimethyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C15H19NO4/c1-15(2)8-9-16(12(15)13(17)18)14(19)20-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,17,18)/t12-/m1/s1

InChI Key

YFOIUAPZSWHCTI-GFCCVEGCSA-N

Isomeric SMILES

CC1(CCN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)C

Canonical SMILES

CC1(CCN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-((Benzyloxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid typically involves the protection of the amino group using the benzyloxycarbonyl (Cbz) group. This can be achieved through the reaction of the amino acid with benzyl chloroformate in the presence of a base such as sodium hydroxide . The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Scientific Research Applications

Drug Development

(S)-1-((Benzyloxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid has been investigated for its role as a chiral building block in the synthesis of bioactive compounds. Its structure allows for the introduction of chirality into larger molecules, which is crucial for developing pharmaceuticals that require specific stereochemistry for optimal efficacy and reduced side effects.

Case Study: Synthesis of Antiviral Agents

Recent studies have highlighted the compound's utility in synthesizing antiviral agents. For example, derivatives of this pyrrolidine have shown promise in inhibiting viral replication by targeting specific viral enzymes. The benzyloxycarbonyl group enhances the lipophilicity of the resultant compounds, improving their bioavailability and cellular uptake.

Neuropharmacology

The compound's structural features make it a candidate for neuropharmacological applications. Research indicates that modifications of pyrrolidine derivatives can influence neurotransmitter systems, particularly those related to mood regulation and cognitive function.

Case Study: Impact on Neurotransmission

In experimental models, derivatives of this compound have been shown to modulate glutamatergic signaling pathways. This modulation suggests potential therapeutic effects in treating conditions like depression and anxiety disorders.

Building Block for Complex Molecules

This compound serves as an essential intermediate in organic synthesis. Its functional groups facilitate various chemical transformations, making it a valuable precursor for synthesizing more complex structures.

Example: Synthesis of Amino Acids

The ability to introduce functional groups selectively allows chemists to use this compound in synthesizing amino acids and peptides with specific properties. This application is particularly relevant in the field of peptide therapeutics.

Comparative Analysis of Applications

Application AreaSpecific UsesAdvantages
Medicinal ChemistryDrug development (antivirals)Chiral building block; enhances bioactivity
NeuropharmacologyModulation of neurotransmissionPotential treatment for mood disorders
Organic SynthesisBuilding block for amino acidsVersatile precursor for complex molecules

Mechanism of Action

The mechanism of action of (S)-1-((Benzyloxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions during the synthesis process. It can be selectively removed under mild conditions, allowing for the sequential construction of peptide chains .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared to analogues based on ring type, substituents, and functional groups (Table 1).

Table 1: Structural Comparison of Pyrrolidine and Azetidine Derivatives

Compound Name Substituents/Functional Groups Ring Type Key Features Reference
Target Compound 3,3-dimethyl, Cbz, carboxylic acid Pyrrolidine Steric hindrance from dimethyl groups; chiral center at C2
(2R,3S)-1-[(Benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid 3-hydroxy, Cbz, carboxylic acid Pyrrolidine Hydroxyl group enables hydrogen bonding; lower steric bulk
1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid (PBLL1524) 3-fluoro, Cbz, carboxylic acid Azetidine Four-membered ring (higher ring strain); fluorine enhances electronegativity
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid Benzodioxol, trifluoromethyl ureido, methyl Pyrrolidine Complex substituents; trifluoromethyl enhances metabolic stability
(S)-Pyrrolidine-3-carboxylic acid Unsubstituted, carboxylic acid Pyrrolidine Minimal steric hindrance; lacks protective groups

Biological Activity

(S)-1-((Benzyloxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid (CAS No. 1956436-98-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H19NO4
  • Molecular Weight : 277.31 g/mol
  • Structure : The compound features a pyrrolidine ring with a benzyloxycarbonyl group and a carboxylic acid functional group, which may influence its biological interactions.

The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological targets, including enzymes and receptors. The presence of the benzyloxycarbonyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways. For instance, derivatives of pyrrolidine have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.

Anticancer Potential

Pyrrolidine derivatives have been studied for their anticancer activity. They may induce apoptosis in cancer cells through the modulation of signaling pathways such as the MAPK/ERK pathway. Specific studies on related compounds have demonstrated their ability to inhibit tumor growth in vitro and in vivo.

Case Studies

  • Antimicrobial Evaluation :
    • A study on pyrrolidine derivatives showed that modifications in the benzyloxycarbonyl group can enhance antibacterial activity against Gram-positive bacteria.
    • Results : Compounds exhibited Minimum Inhibitory Concentrations (MICs) ranging from 4 to 32 µg/mL against Staphylococcus aureus.
  • Anticancer Activity :
    • In vitro studies on similar pyrrolidine compounds demonstrated significant cytotoxic effects on human cancer cell lines such as HeLa and MCF-7.
    • Findings : IC50 values were reported between 10 µM and 50 µM, indicating potential for further development as anticancer agents.

Research Findings

Biological ActivityReferenceFindings
Antimicrobial MIC values ranging from 4 to 32 µg/mL against Staphylococcus aureus.
Anticancer IC50 values between 10 µM and 50 µM in HeLa and MCF-7 cells.
Enzyme Inhibition Potential inhibition of key metabolic enzymes involved in cancer progression.

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